molecular formula C16H21N3O2 B6425674 N-cyclopropyl-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2108861-28-3

N-cyclopropyl-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B6425674
CAS No.: 2108861-28-3
M. Wt: 287.36 g/mol
InChI Key: SUNVRMGVDZOVSO-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(pyridin-4-yloxy)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound featuring a cyclopropyl group, a pyridin-4-yloxy moiety, and an 8-azabicyclo[321]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-(pyridin-4-yloxy)-8-azabicyclo[321]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of a suitable precursor to form the 8-azabicyclo[32The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally

Properties

IUPAC Name

N-cyclopropyl-3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-16(18-11-1-2-11)19-12-3-4-13(19)10-15(9-12)21-14-5-7-17-8-6-14/h5-8,11-13,15H,1-4,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNVRMGVDZOVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)N2C3CCC2CC(C3)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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